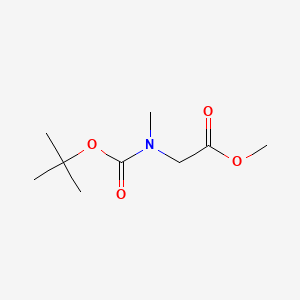

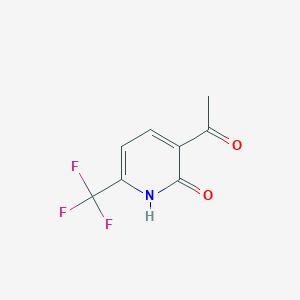

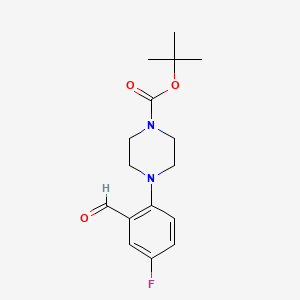

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

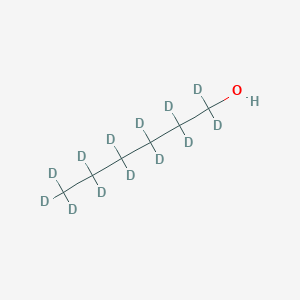

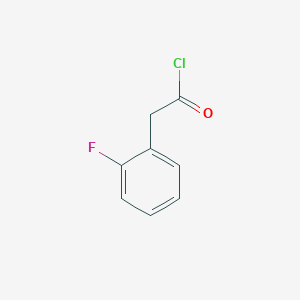

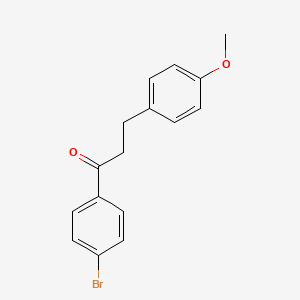

“Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It has a molecular formula of C16H21FN2O3 .

Synthesis Analysis

This compound was prepared using a modified Bruylants approach . The synthesis involved the generation of a pharmacologically useful core, which required the determination of the crystal structure for this compound .

Molecular Structure Analysis

The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two Nitrogen atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .

Chemical Reactions Analysis

The synthesis of this compound involved a modified Bruylants approach . This approach captures a trapped iminium as the corresponding α-amino nitrile. In a subsequent reaction, the α-amino nitrile transiently forms an iminium that is then trapped with excess Grignard reagent .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.4 g/mol . The exact mass and monoisotopic mass are 304.17869263 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 .

Scientific Research Applications

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate: A Comprehensive Analysis:

Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. It can be used to create a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of applications in medicinal chemistry and drug development .

Pharmaceutical Research

Derivatives of piperazine are key intermediates in the synthesis of biologically active compounds such as crizotinib, an anticancer drug. The tert-butyl group in the compound can be used to protect the piperazine moiety during chemical reactions, which is crucial in multi-step drug synthesis .

Crystallography

The tert-butyl group can influence the crystal packing patterns in solid-state chemistry studies. Understanding these interactions can lead to the development of new materials with desired properties .

properties

IUPAC Name |

tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQLHUZVZHDBHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470544 |

Source

|

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

CAS RN |

697305-53-6 |

Source

|

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.